molecular formula C19H14N6O3 B11031985 7-Amino-4-(4-nitrophenyl)-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazine-3-carbonitrile

7-Amino-4-(4-nitrophenyl)-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazine-3-carbonitrile

Cat. No.: B11031985
M. Wt: 374.4 g/mol
InChI Key: DKSSVUKCULUNJL-UHFFFAOYSA-N
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Description

7-Amino-4-(4-nitrophenyl)-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazine-3-carbonitrile is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4-(4-nitrophenyl)-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazine-3-carbonitrile typically involves multi-step reactions. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of 4-nitrobenzaldehyde, phenylhydrazine, and malononitrile in the presence of a base can lead to the formation of this compound .

Industrial Production Methods

Industrial production methods for such complex heterocyclic compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Amino-4-(4-nitrophenyl)-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

7-Amino-4-(4-nitrophenyl)-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Amino-4-(4-nitrophenyl)-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,5-b]pyridazine derivatives, such as:

Uniqueness

What sets 7-Amino-4-(4-nitrophenyl)-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazine-3-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, enhances its potential as a pharmacologically active compound .

Properties

Molecular Formula

C19H14N6O3

Molecular Weight

374.4 g/mol

IUPAC Name

7-amino-4-(4-nitrophenyl)-2-oxo-5-phenyl-3,4-dihydro-1H-imidazo[1,5-b]pyridazine-3-carbonitrile

InChI

InChI=1S/C19H14N6O3/c20-10-14-15(11-6-8-13(9-7-11)25(27)28)17-16(12-4-2-1-3-5-12)22-19(21)24(17)23-18(14)26/h1-9,14-15H,(H2,21,22)(H,23,26)

InChI Key

DKSSVUKCULUNJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(C(C(=O)NN3C(=N2)N)C#N)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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